molecular formula C20H30N2O6 B4003404 1-Methyl-4-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid

1-Methyl-4-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid

Cat. No.: B4003404
M. Wt: 394.5 g/mol
InChI Key: NRVQHQLCFXAQTI-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid is a complex organic compound with a unique structure that combines a piperazine ring with an oxalic acid moiety

Scientific Research Applications

1-Methyl-4-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with diethyl oxalate under controlled conditions.

    Attachment of the prop-2-enylphenoxy group: This step involves the reaction of the piperazine derivative with 2-prop-2-enylphenol in the presence of a suitable catalyst.

    Introduction of the ethoxy groups: This can be done by reacting the intermediate compound with ethylene oxide under basic conditions.

    Formation of the final compound: The final step involves the reaction of the intermediate with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or phenoxy derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-Methyl-4-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-Methyl-4-[2-[2-(2-phenoxy)ethoxy]ethyl]piperazine and 1-Methyl-4-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperazine.

    Uniqueness: The presence of the oxalic acid moiety and the specific arrangement of functional groups make this compound unique, potentially leading to distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-4-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.C2H2O4/c1-3-6-17-7-4-5-8-18(17)22-16-15-21-14-13-20-11-9-19(2)10-12-20;3-1(4)2(5)6/h3-5,7-8H,1,6,9-16H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVQHQLCFXAQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=CC=CC=C2CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Reactant of Route 2
1-Methyl-4-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Reactant of Route 3
1-Methyl-4-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Reactant of Route 4
1-Methyl-4-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Reactant of Route 5
1-Methyl-4-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Reactant of Route 6
1-Methyl-4-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.